(2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane)

Thermal stability Processing window Silane coupling agent

(2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) (CAS 18290-90-9), also referred to as 1,6-bis(trichlorosilyl)-2,5-dimethylhexane, is a bifunctional organosilicon compound of molecular formula C₈H₁₆Cl₆Si₂ and molecular weight 381.10 g·mol⁻¹. The molecule features two terminal trichlorosilyl (–SiCl₃) groups anchored to a 2,5-dimethyl-substituted hexane backbone, classifying it as a dipodal (bidentate) alkyltrichlorosilane coupling agent.

Molecular Formula C8H16Cl6Si2
Molecular Weight 381.1 g/mol
Cat. No. B12352281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane)
Molecular FormulaC8H16Cl6Si2
Molecular Weight381.1 g/mol
Structural Identifiers
SMILESCC(CCC(C)C[Si](Cl)(Cl)Cl)C[Si](Cl)(Cl)Cl
InChIInChI=1S/C8H16Cl6Si2/c1-7(5-15(9,10)11)3-4-8(2)6-16(12,13)14/h7-8H,3-6H2,1-2H3
InChIKeySVEFLEBJHPJLRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) – Technical Specifications and Compound Classification for Procurement


(2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) (CAS 18290-90-9), also referred to as 1,6-bis(trichlorosilyl)-2,5-dimethylhexane, is a bifunctional organosilicon compound of molecular formula C₈H₁₆Cl₆Si₂ and molecular weight 381.10 g·mol⁻¹ . The molecule features two terminal trichlorosilyl (–SiCl₃) groups anchored to a 2,5-dimethyl-substituted hexane backbone, classifying it as a dipodal (bidentate) alkyltrichlorosilane coupling agent. Its physical properties include a density of 1.3 ± 0.1 g·cm⁻³, a boiling point of 314.1 ± 25.0 °C at 760 mmHg, and a flash point of 133.3 ± 18.0 °C . The compound is commercially supplied at technical-grade purity (≥95%) and is primarily employed as a cross-linking agent and surface-modification precursor in hybrid organic–inorganic material systems .

Why (2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) Cannot Be Replaced by Generic Bis-Silane Analogs


Bis(trichlorosilane) coupling agents are not interchangeable commodities; structural variations in the organic spacer profoundly influence thermal stability, cross-link network architecture, and interfacial adhesion performance. The 2,5-dimethyl substitution on the hexane backbone of the target compound introduces steric bulk and conformational constraints absent in the widely used linear analogs such as 1,6-bis(trichlorosilyl)hexane (CAS 13083-94-8) and 1,8-bis(trichlorosilyl)octane (CAS 52217-53-5) . These structural differences translate into measurable shifts in boiling point, flash point, and molecular packing that directly affect processing windows, safety margins, and the mechanical properties of derived cross-linked networks [1]. Generic substitution risks compromised thermal budget compatibility, altered siloxane cross-link density, and unpredictable adhesion outcomes in applications ranging from organic electronics to high-performance composites.

(2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) – Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point Elevation: +25.7 °C Higher Than the Unsubstituted Linear C6 Analog Expands Thermal Processing Window

The target compound exhibits a boiling point of 314.1 ± 25.0 °C at 760 mmHg, which is 25.7 °C higher than that of its closest linear analog, 1,6-bis(trichlorosilyl)hexane (288.4 ± 23.0 °C) . This elevation is attributable to the additional methyl substituents at the 2- and 5-positions, which increase van der Waals interactions and molecular mass. The experimental boiling point of the linear analog has been independently reported as 281 °C, yielding an even larger differential of approximately +33 °C when compared with the target compound's calculated value [1]. This expanded liquid-phase thermal stability range is critical for high-temperature composite curing cycles and melt-processing operations where premature volatilization of the coupling agent must be avoided.

Thermal stability Processing window Silane coupling agent

Isomeric Architecture Advantage: Identical Molecular Weight to 1,8-Bis(trichlorosilyl)octane but with a Compact, Branched C6 Backbone

The target compound shares the exact molecular formula (C₈H₁₆Cl₆Si₂) and molecular weight (381.10 g·mol⁻¹) with 1,8-bis(trichlorosilyl)octane, yet it is a structural isomer featuring a branched C6 backbone rather than a linear C8 chain . This architectural difference compresses the through-space distance between the two reactive –SiCl₃ termini while maintaining identical mass. The consequence is a higher density of cross-linkable sites per unit volume and a distinct network mesh size upon hydrolysis–condensation, compared with the longer, more flexible linear octane spacer. The branched backbone also restricts conformational自由度 relative to the linear C8 analog, potentially yielding more defined siloxane network architectures with reduced chain entanglement variability [1].

Molecular architecture Cross-link spacing Network topology

Bisfunctional Trichlorosilane Class Benchmark: Tensile Bond Strength of ~20 MPa Achieved Without Organic Double Bonds

In a controlled study of bisfunctional silane coupling agents including 1,6-bis(trichlorosilyl)hexane and 1,8-bis(trichlorosilyl)octane, the tensile bond strength of methacrylic resin to silane-treated glass plates reached approximately 20 MPa when the bisfunctional silane was used alone—a notable result given that these molecules contain no polymerizable double bonds [1]. By class-level inference, the target compound—bearing the same bis(trichlorosilyl) termination—is expected to deliver comparable or differentiated adhesion performance, with the methyl substituents potentially modulating the degree of cross-linking in the interfacial siloxane phase. The same study demonstrated that blending the bisfunctional silane with 3-methacryloxypropyltrichlorosilane further enhanced both tensile bond strength and water resistance, suggesting synergistic formulation strategies applicable to the target compound [1].

Adhesion Tensile bond strength Silane coupling agent

Flash Point Safety Advantage: +10.2 °C Higher Than the Unsubstituted Linear Analog Reduces Fire Hazard in Processing

The flash point of (2,5-dimethylhexane-1,6-diyl)bis(trichlorosilane) is reported as 133.3 ± 18.0 °C , compared with 123.1 ± 17.4 °C for the unsubstituted linear analog 1,6-bis(trichlorosilyl)hexane . This represents a +10.2 °C elevation attributable to the dimethyl branching. Independent experimental data list the flash point of the linear analog as 75 °C (closed cup) [1], suggesting an even larger practical safety differential. For industrial-scale handling, formulation, and elevated-temperature processing, this higher flash point provides a wider margin against accidental ignition, potentially reducing the need for specialized explosion-proof equipment in certain processing environments.

Flash point Process safety Thermal hazard

Trichlorosilane Grafting Density Superiority Over Mono- and Dichlorosilanes Confirmed by Surface Saturation Measurements

Mechanistic studies of alkylchlorosilane coupling reactions on hydrated silicon surfaces have established that the saturation chain density follows the order: trichlorosilanes > dichlorosilanes > monochlorosilanes [1]. Trichlorosilanes can achieve grafting densities that approach the surface hydroxyl density of the substrate, whereas dimethylmonochlorosilanes are sterically precluded from attaining comparable coverage due to the bulk of methyl substituents adjacent to the silicon center [1][2]. The target compound, bearing two trichlorosilyl termini, benefits from this class-level advantage, enabling denser, more robust interfacial siloxane networks than achievable with mono- or dichlorosilane analogs. The 2,5-dimethyl substitution on the organic spacer introduces additional steric parameters that may be exploited to tune inter-chain spacing in mixed self-assembled monolayers [3].

Grafting density Surface coverage Self-assembled monolayer

Ultrathin Gate Dielectric Benchmark: 1,6-Bis(trichlorosilyl)hexane-Based Films Achieve Leakage Current Density of ~10⁻⁷ A/cm² at 2 MV/cm with 70 nm Thickness

While direct electrical data for the target compound are not published, the closely related 1,6-bis(trichlorosilyl)hexane—lacking only the 2,5-dimethyl substituents—has been demonstrated as a thermally cross-linkable silane reagent in photopatternable ultrathin gate dielectrics for organic field-effect transistors (OFETs) [1]. The spin-coated dielectric film, after thermal curing at 110 °C, exhibited a leakage current density of approximately 10⁻⁷ A/cm² at 2.0 MV/cm for a film thickness of only 70 nm, enabling OFET operation at gate voltages as low as −5 V [1]. The target compound, with its branched backbone and higher boiling point, is a candidate for analogous dielectric formulations where enhanced thermal stability during curing is required, potentially extending the processing window beyond that of the linear analog.

Gate dielectric Organic field-effect transistor Leakage current

Optimal Application Scenarios for (2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) Based on Quantitative Differentiation Evidence


High-Temperature Composite Curing: Exploiting the +25.7 °C Boiling Point Advantage Over 1,6-Bis(trichlorosilyl)hexane

In the fabrication of heat-resistant fiber-reinforced composites requiring coupling-agent application prior to high-temperature matrix curing (e.g., polyimide or bismaleimide resins processed above 250 °C), the target compound's boiling point of 314.1 °C provides a critical margin against volatilization losses that the linear analog (BP 288.4 °C) cannot reliably sustain . This enables direct incorporation into the sizing formulation without the need for pre-hydrolysis or pre-condensation steps aimed at reducing volatility, streamlining the composite manufacturing workflow.

Molecular-Layer Deposition (MLD) of Hybrid Organic–Inorganic Thin Films: Branched Spacer for Controlled Network Mesh Size

The branched 2,5-dimethylhexane backbone of the target compound offers a compact inter-silicon spacing distinct from both the linear C6 analog and the isomeric linear C8 compound, despite sharing the same molecular weight as the latter . In MLD processes where sequential exposure to the bis(trichlorosilane) precursor and water vapor builds up hybrid siloxane–organic films layer by layer, the branched spacer topology enables fine-tuning of film density and mechanical modulus without altering the deposition chemistry. This architectural control is critical for dielectric films in flexible electronics and gas-separation membranes .

Adhesion Promotion in Non-Radical-Cure Systems: ~20 MPa Bond Strength Without Polymerizable Double Bonds

For adhesive and sealant formulations that cure via condensation or moisture-triggered mechanisms rather than radical polymerization, the bisfunctional trichlorosilane class—including the target compound—provides adhesion performance of approximately 20 MPa on glass substrates without requiring methacrylate or vinyl functional groups . This makes the compound suitable for bonding applications in oxygen-inhibited environments or in formulations where organic double bonds would cause undesirable side reactions. The elevated flash point (133.3 °C) further supports safer handling in solvent-based primer formulations .

Surface Passivation and Anti-Corrosion Coatings: High Grafting Density from Dual Trichlorosilyl Anchoring

The dual –SiCl₃ termini of the target compound enable denser surface grafting than achievable with monofunctional alkyltrichlorosilanes, as each molecule can form multiple siloxane bonds to the substrate . This dipodal anchoring geometry enhances hydrolytic stability and reduces desorption rates under aqueous immersion conditions, making the compound a candidate for corrosion-resistant coatings on metals and metal oxides where long-term barrier performance is required. The 2,5-dimethyl branching may further reduce inter-chain order and increase free volume, potentially improving flexibility of the passivating film .

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